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Compound of Interest

Compound Name: Sulfo-Cy5-Mal

Cat. No.: B15601081 Get Quote

Sulfo-Cy5-Maleimide is a water-soluble, bright, far-red fluorescent dye designed for the

covalent labeling of biomolecules.[1][2][3] The "Sulfo" moiety significantly increases its

hydrophilicity, making it ideal for reactions in aqueous buffers without the need for organic co-

solvents, which can be detrimental to protein structure.[4] The maleimide group is a sulfhydryl-

reactive functional group that specifically targets thiol groups found in the side chains of

cysteine residues in proteins and peptides.[1][5][6][7]

A primary advantage of using a far-red dye like Sulfo-Cy5 is the low autofluorescence of most

biological specimens in this region of the spectrum (excitation ~648 nm, emission ~671 nm),

leading to a higher signal-to-noise ratio in fluorescence imaging applications.[1][3]

The Core Reaction: Thiol-Maleimide Chemistry
The conjugation of Sulfo-Cy5-Maleimide to a protein or peptide relies on the specific and

efficient reaction between the maleimide group and a sulfhydryl (thiol) group.

Reaction Mechanism: The reaction proceeds via a Michael addition mechanism. The

nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon

double bond. This results in the formation of a stable, covalent thioether linkage, securely

attaching the Sulfo-Cy5 dye to the target molecule.[7] This bond is not reversible under typical

biological conditions or in the presence of reducing agents.[7]

Caption: Thiol-Maleimide reaction mechanism.
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The success of a labeling reaction with Sulfo-Cy5-Maleimide is highly dependent on several

key experimental conditions.

pH
The pH of the reaction buffer is the most critical parameter.

Optimal pH (6.5 - 7.5): In this range, the maleimide group shows high specificity for

sulfhydryl groups.[7] The reaction proceeds efficiently to form the desired stable thioether

linkage.[7]

Alkaline pH (> 8.5): At higher pH, the reaction's specificity is compromised. The maleimide

group can react with primary amines (e.g., lysine residues), leading to non-specific labeling.

[7] Furthermore, the rate of hydrolysis of the maleimide group itself increases, rendering it

inactive.[7]

Acidic pH (< 6.5): The reaction rate slows considerably at acidic pH.[8] However, performing

the reaction under acidic conditions (e.g., pH 5.0) can be advantageous to prevent an

undesirable side reaction known as thiazine rearrangement, which can occur when labeling

a cysteine residue at the N-terminus of a peptide.[9][10]
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Caption: Influence of pH on maleimide reactivity.

Disulfide Bonds and Reducing Agents
Cysteine residues in proteins often exist as oxidized disulfide bonds (-S-S-), which are

unreactive towards maleimides.[11] To make these sites available for labeling, these bonds

must first be reduced to free thiols (-SH).

TCEP (tris(2-carboxyethyl)phosphine): This is a highly effective and commonly

recommended reducing agent. It is stable, odorless, and does not contain a thiol group itself,

meaning excess TCEP does not need to be removed prior to adding the maleimide reagent.

[11]

DTT (dithiothreitol): While also effective, DTT contains thiol groups and will compete with the

protein for reaction with the maleimide. Therefore, any excess DTT must be removed (e.g.,

by dialysis or gel filtration) before initiating the labeling reaction.

Oxygen Sensitivity
Free thiols are susceptible to re-oxidation back to disulfide bonds in the presence of oxygen. To

maximize labeling efficiency, it is crucial to use degassed buffers.[11] This can be achieved by

vacuum application or by bubbling an inert gas like nitrogen or argon through the solutions.[11]

Performing the reaction in a sealed vial under an inert atmosphere is also recommended.[12]

[13]

Quantitative Data Summary
The following table summarizes the key properties and reaction parameters for Sulfo-Cy5-
Maleimide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://broadpharm.com/protocol_files/general_protocol_dye_mal_labeling
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://www.benchchem.com/product/b15601081?utm_src=pdf-body
https://www.benchchem.com/product/b15601081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source(s)

Excitation Maximum (λex) ~648 nm [3]

Emission Maximum (λem) ~671 nm [3]

Extinction Coefficient ~250,000 cm⁻¹M⁻¹ [3][6]

Molecular Weight ~872.26 g/mol [3]

Recommended Reaction pH 7.0 - 7.5 [7][11]

Recommended Dye:Protein

Molar Ratio
10:1 to 20:1 [13]

Reaction Time & Temperature
2 hours at RT or Overnight at

4°C
[13]

Solubility Water, DMSO, DMF [3]

Detailed Experimental Protocols
A successful labeling experiment follows a logical workflow from preparation to analysis.
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1. Prepare Protein Solution
(1-10 mg/mL in degassed buffer,

pH 7.0-7.5)

2. Optional: Reduce Disulfides
(Add 10-100x molar excess TCEP,

incubate 20-30 min at RT)

3. Prepare Dye Stock Solution
(10 mM in anhydrous DMSO or DMF)

4. Perform Labeling Reaction
(Add 10-20x molar excess of dye.

Incubate 2h at RT or overnight at 4°C.
Protect from light.)

5. Purify Conjugate
(Remove unreacted dye via

gel filtration, spin column, or dialysis)

6. Determine Degree of Labeling (DOL)
(Measure A280 and Amax of dye)

Click to download full resolution via product page

Caption: Experimental workflow for protein labeling.
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Step 1: Prepare Protein Solution
Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.

[11] Suitable buffers include PBS, HEPES, or Tris.[11] A protein concentration between 1-10

mg/mL is recommended.[11]

Step 2 (Optional): Reduce Disulfide Bonds
If the protein contains intramolecular disulfide bonds that need to be labeled, they must first be

reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate the mixture

for 20-30 minutes at room temperature. This step should be performed under an inert gas

(nitrogen or argon) to prevent re-oxidation of the newly formed thiols.[13]

Step 3: Prepare Dye Stock Solution
Allow the vial of Sulfo-Cy5-Maleimide to warm to room temperature. Prepare a stock solution,

typically at 10 mM, by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or

dimethylformamide (DMF).[13] Vortex briefly to ensure it is fully dissolved.[13] Unused stock

solution can be stored at -20°C, protected from light and moisture.[13]

Step 4: Perform the Labeling Reaction
While gently stirring or vortexing the protein solution, add the appropriate volume of the dye

stock solution to achieve a 10 to 20-fold molar excess of dye over protein.[13] Flush the

reaction vial with an inert gas, seal it tightly, and protect it from light (e.g., by wrapping in

aluminum foil).[12] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

[13]

Step 5: Purify the Conjugate
After the incubation, the unreacted, free dye must be separated from the labeled protein.

Common methods for purification include size-exclusion chromatography (e.g., gel filtration

columns like Sephadex) or dialysis.[2][11] The choice of method depends on the scale of the

reaction and the properties of the protein.

Step 6: Determine Degree of Labeling (DOL)
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The DOL is the average number of dye molecules conjugated to each protein molecule. It can

be calculated using absorbance measurements.

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of Sulfo-Cy5 (~648 nm, Aₘₐₓ).

Calculate the corrected protein absorbance, accounting for the dye's absorbance at 280 nm.

The correction factor (CF) for Cy5 dyes is typically around 0.05.

A₂₈₀(corrected) = A₂₈₀ - (Aₘₐₓ × CF)

Calculate the molar concentration of the protein and the dye.

Protein Conc. (M) = A₂₈₀(corrected) / ε(protein)

Dye Conc. (M) = Aₘₐₓ / ε(dye) (where ε(dye) is ~250,000 M⁻¹cm⁻¹)

Calculate the DOL.

DOL = Dye Conc. / Protein Conc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. vectorlabs.com [vectorlabs.com]

2. lumiprobe.com [lumiprobe.com]

3. vectorlabs.com [vectorlabs.com]

4. researchgate.net [researchgate.net]

5. medchemexpress.com [medchemexpress.com]

6. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15601081?utm_src=pdf-custom-synthesis
https://vectorlabs.com/products/sulfo-cy5-maleimide/
https://www.lumiprobe.com/p/sulfo-cy5-maleimide
https://vectorlabs.com/products/sulfo-cy5-maleimide/?print-products=pdf
https://www.researchgate.net/post/What_is_the_difference_between_Sulfo-Cyanine5_Cy5_and_Cy5_NHS_Ester_Which_one_is_more_suitable_for_live_cell_tracking
https://www.medchemexpress.com/sulfo-cy5-5-maleimide.html
https://broadpharm.com/product/bp-22552
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK
[thermofisher.com]

8. biorxiv.org [biorxiv.org]

9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine
peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

10. bachem.com [bachem.com]

11. lumiprobe.com [lumiprobe.com]

12. broadpharm.com [broadpharm.com]

13. biotium.com [biotium.com]

To cite this document: BenchChem. [Introduction to Sulfo-Cy5-Maleimide]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601081#sulfo-
cy5-mal-maleimide-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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